molecular formula C6H11FO B12957558 Rel-(1R,3R)-3-fluorocyclohexan-1-ol

Rel-(1R,3R)-3-fluorocyclohexan-1-ol

Cat. No.: B12957558
M. Wt: 118.15 g/mol
InChI Key: XVHYGZFXBBUDTA-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,3R)-3-fluorocyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by a hydroxyl group at position 1 and a fluorine atom at position 3 in the cyclohexane ring. Fluorination introduces unique electronic and steric effects, influencing properties such as acidity, solubility, and reactivity. This compound is of interest in pharmaceutical and agrochemical synthesis due to fluorine’s ability to modulate bioavailability and metabolic stability.

Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

(1R,3R)-3-fluorocyclohexan-1-ol

InChI

InChI=1S/C6H11FO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4H2/t5-,6-/m1/s1

InChI Key

XVHYGZFXBBUDTA-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)F)O

Canonical SMILES

C1CC(CC(C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3R)-3-fluorocyclohexan-1-ol typically involves the fluorination of cyclohexanol derivatives. One common method is the diastereoselective reduction of 3-fluorocyclohexanone using chiral catalysts or reagents to achieve the desired stereochemistry. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands or catalysts to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor. These processes are optimized for high yield and purity, with careful control of reaction parameters to maintain the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3R)-3-fluorocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-fluorocyclohexanone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of 3-fluorocyclohexanone back to this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride, leading to the formation of 3-fluorocyclohexyl derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, tosyl chloride.

Major Products

    Oxidation: 3-fluorocyclohexanone.

    Reduction: this compound.

    Substitution: Various 3-fluorocyclohexyl derivatives.

Scientific Research Applications

Rel-(1R,3R)-3-fluorocyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of chiral fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of Rel-(1R,3R)-3-fluorocyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction. The stereochemistry of the compound plays a crucial role in its mechanism of action, as the spatial arrangement of atoms affects its binding properties.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Methyl Groups

  • Rel-(1R,3R)-3-Methylcyclohexan-1-ol ():

    • The methyl group at C3 is less electronegative but bulkier than fluorine.
    • Steric hindrance from the methyl group reduces hydrogen-bonding capacity of the hydroxyl group compared to fluorine.
    • Boiling points and solubility in polar solvents are likely lower due to decreased polarity.
  • Rel-(1R,3R)-3-Fluorocyclohexan-1-ol :

    • Fluorine’s electronegativity increases the acidity of the hydroxyl group (pKa ~12–14, estimated) compared to methyl analogs (pKa ~16–18).
    • Enhanced dipole interactions improve solubility in polar solvents.
    • Smaller size minimizes steric hindrance, enabling greater conformational flexibility .

Stereoisomeric Comparisons

  • Cis vs. Trans Isomers :
    • Cis-3-Methylcyclohexan-1-ol (): The hydroxyl and methyl groups on the same face increase steric strain, raising melting points and reducing solubility.
    • Trans-3-Methylcyclohexan-1-ol (): Reduced steric strain lowers melting points and enhances solubility.
    • For the fluorinated analog, the rel-(1R,3R) configuration likely balances steric and electronic effects, offering intermediate physical properties .

Functional Group Comparisons

Hydroxyl vs. Methoxy Groups

  • Rel-(1R,3S)-3-Methoxycyclohexan-1-amine Hydrochloride ():
    • Methoxy groups are electron-donating, reducing hydroxyl acidity.
    • Bulkier than fluorine, methoxy substituents hinder nucleophilic reactions but improve lipid solubility.
    • Fluorine’s smaller size and electron-withdrawing nature favor reactions like esterification or oxidation .

Diols vs. Mono-ols

  • REL-(1R,3R)-Cyclohexane-1,3-diol (): Dual hydroxyl groups increase hydrogen bonding, raising boiling points and water solubility. Applications in polymer synthesis (e.g., polyesters) differ from mono-ols, which are more common in drug intermediates. Fluorination in mono-ols may enhance metabolic stability compared to diols .

Reactivity in Substitution Reactions

  • Fluorine’s poor leaving-group ability limits nucleophilic substitution, unlike chloro or bromo analogs.
  • Methyl or methoxy groups are inert in such reactions, making fluorinated compounds more versatile in selective functionalization .

Data Tables

Table 1: Key Properties of Selected Cyclohexanol Derivatives

Compound Substituent(s) Molecular Weight Estimated pKa Boiling Point (°C)
This compound -F, -OH 130.14 ~12–14 180–200 (est.)
Rel-(1R,3R)-3-Methylcyclohexan-1-ol -CH₃, -OH 128.17 ~16–18 190–210 (est.)
Cis-3-Methylcyclohexan-1-ol -CH₃, -OH 128.17 ~16–18 200–220 (est.)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.